1-(1-trityl-1H-imidazol-4-yl)ethanol

Descripción general

Descripción

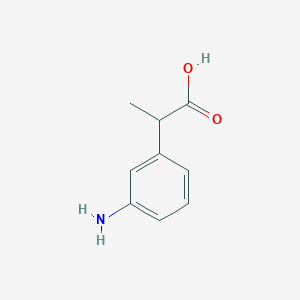

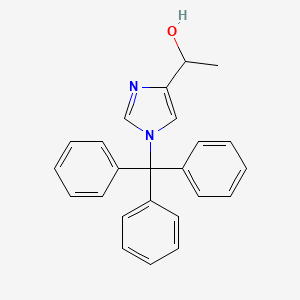

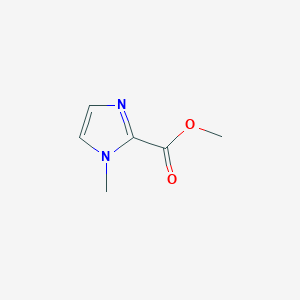

“1-(1-trityl-1H-imidazol-4-yl)ethanol” is a chemical compound with the molecular formula C24H22N2O and a molecular weight of 354.44 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “1-(1-trityl-1H-imidazol-4-yl)ethanol” consists of 24 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

1-(1-trityl-1H-imidazol-4-yl)ethanol: and its derivatives have been extensively studied for their anticancer properties. They are known to inhibit the growth of various cancer cell lines by interfering with cell division and inducing apoptosis. The trityl group in particular enhances the lipophilicity of the molecule, which may improve its ability to penetrate cellular membranes and reach intracellular targets .

Organic Synthesis: Catalysts and Ligands

Imidazole derivatives serve as excellent ligands for transition metal catalysts used in organic synthesis. They can facilitate a variety of reactions, including cross-coupling and hydrogenation processes. The ethanol moiety in the compound can be modified to fine-tune the electronic and steric properties of the catalyst .

Material Science: Ionic Liquids

The imidazole ring is a key component in the design of ionic liquids, which are salts in the liquid state at room temperature. These liquids have unique properties, such as low volatility and high thermal stability, making them suitable for applications like electrolytes in batteries and solvents for chemical reactions .

Biochemistry: Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors, targeting a range of enzymes including kinases and phosphatases. This inhibition can be crucial for studying enzyme functions and for the development of drugs that need to modulate enzyme activity .

Agriculture: Plant Growth Regulators

Some imidazole derivatives have been found to possess selective plant growth-regulating activities. They can be used to control the growth of crops, enhance stress resistance, and improve yield. The trityl-imidazole structure may interact with plant hormone receptors to exert these effects .

Antimicrobial Agents

Due to the presence of the imidazole ring, these compounds exhibit antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. The trityl group may contribute to the compound’s ability to disrupt microbial cell membranes, leading to cell death .

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these cases .

Propiedades

IUPAC Name |

1-(1-tritylimidazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCBMIZVYBLKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492668 | |

| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-trityl-1H-imidazol-4-yl)ethanol | |

CAS RN |

62256-50-2 | |

| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

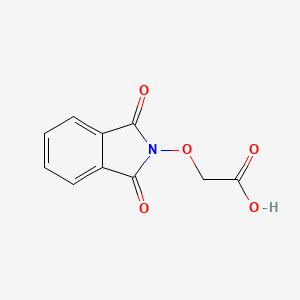

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)